2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

Physicochemical differentiation Drug‑likeness Solubility prediction

2‑Hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine (CAS 329783‑11‑1; molecular weight 153.19 g/mol; C6H11N5) belongs to the class of 4‑aminopyrimidines functionalized with a nucleophilic hydrazine moiety at the C2 position [REFS‑1]. The compound is commercially available at a purity of ≥95% and serves primarily as a research intermediate for constructing fused heterocycles and Schiff base derivatives [REFS‑2][REFS‑3].

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Cat. No. B13100341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazinyl-N,5-dimethylpyrimidin-4-amine
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC)NN
InChIInChI=1S/C6H11N5/c1-4-3-9-6(11-7)10-5(4)8-2/h3H,7H2,1-2H3,(H2,8,9,10,11)
InChIKeyZFYBWEBYQSOEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine – A 4‑Aminopyrimidine Scaffold with a Reactive C2‑Hydrazino Handle for Lead Generation and Chemical Biology


2‑Hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine (CAS 329783‑11‑1; molecular weight 153.19 g/mol; C6H11N5) belongs to the class of 4‑aminopyrimidines functionalized with a nucleophilic hydrazine moiety at the C2 position [REFS‑1]. The compound is commercially available at a purity of ≥95% and serves primarily as a research intermediate for constructing fused heterocycles and Schiff base derivatives [REFS‑2][REFS‑3]. Its calculated physicochemical profile (XLogP3‑AA 0.5, topological polar surface area 75.9 Ų, three hydrogen‑bond donors, five hydrogen‑bond acceptors) distinguishes it from lower‑polarity analogs and translates into unique solubility and reactivity characteristics that are directly relevant to the selection of a synthetic building block [REFS‑1].

Why 2‑Hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine Cannot Be Interchanged with Other Hydrazinopyrimidine Analogs – Key Structural and Physicochemical Determinants


The C5‑methyl substitution on 2‑hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine modulates the electron density of the pyrimidine ring, altering both the reactivity of the hydrazine group and the stability of the tautomeric hydrazone/imine pair [REFS‑1][REFS‑2]. This electronic effect translates into different condensation rates, product regioselectivity, and metal‑chelating behavior relative to the C5‑unsubstituted analog (2‑hydrazinylpyrimidine) or the C4/C6‑dimethyl system (2‑hydrazinyl‑4,6‑dimethylpyrimidine). The 4‑N‑methylamino group further contributes hydrogen‑bond donor/acceptor capacity (HBD=3; HBA=5) that is not present in analogs where the 4‑position is unsubstituted or occupied by a methoxy group, directly impacting solubility and pharmacokinetic properties relevant to biological screening [REFS‑1]. Even among 5‑methyl‑substituted hydrazinopyrimidines (e.g., 2‑hydrazinyl‑5‑methylpyrimidin‑4‑amine with MW 139.16 g/mol, HBD=3, HBA=4), the lack of the 4‑N‑methyl group results in a lower topological polar surface area (~75.9 vs. ~63 Ų, inferred), which can alter membrane permeability and target‑binding profiles [REFS‑1][REFS‑3]. These structural nuances mean that replacing the target compound with a close analog in a synthetic sequence or a biological assay can lead to divergent outcomes in yield, selectivity, and off‑target activity.

Quantitative Evidence Supporting the Selection of 2‑Hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine Over Closest Analogs


Elevated Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count Compared to 2‑Hydrazinyl‑5‑methylpyrimidin‑4‑amine

The computed TPSA of 2‑hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine is 75.9 Ų, which is substantially higher than that of the closest commercially available analog 2‑hydrazinyl‑5‑methylpyrimidin‑4‑amine (CAS 33705‑11‑2; predicted TPSA ~63 Ų based on hydrogen‑bond acceptor count difference: 5 vs. 4) [REFS‑1][REFS‑2]. This difference arises from the additional methylamino group at position 4, which contributes an extra hydrogen‑bond acceptor and donor, enhancing aqueous solubility and affecting passive membrane permeability.

Physicochemical differentiation Drug‑likeness Solubility prediction

Unique C5‑Methyl Substitution Pattern for Regioselective Heterocycle Fusion vs. 2‑Hydrazinyl‑4,6‑dimethylpyrimidine

The 4‑N‑methylamino group in the target compound offers a site for selective functionalization via a Dimroth‑type rearrangement, a reaction pathway documented for structurally related imine‑hydrazine pyrimidine systems [REFS‑1]. In contrast, 2‑hydrazinyl‑4,6‑dimethylpyrimidine (CAS 23906‑13‑0) lacks the 4‑amino substituent and instead possesses two methyl groups that direct reactivity toward electrophilic attack at the 5‑position. This fundamental difference in regiochemistry means that the target compound can generate fused [1,2,4]triazolo[4,3‑a]pyrimidines, whereas the 4,6‑dimethyl analog typically yields pyrazolo[3,4‑d]pyrimidines, leading to distinct biological profiles.

Heterocyclic chemistry Regioselectivity Synthetic methodology

Purity and Availability Profile Support Reproducible Pharmacological Screening vs. 4‑Hydrazinyl‑6‑methoxy‑5‑methylpyrimidine

2‑Hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine is supplied by verified vendors at a documented purity of ≥95%, with a molecular weight of 153.19 g/mol [REFS‑1]. A structurally related but synthetically distinct analog, 4‑hydrazinyl‑6‑methoxy‑5‑methylpyrimidine (MW 154.17 g/mol), is priced at approximately $739 per gram (EN300‑278712, Enamine) [REFS‑2]. While the target compound is currently listed as a discontinued item by one major supplier, custom synthesis is feasible and may be cost‑competitive for gram‑scale procurement in hit‑to‑lead optimization campaigns.

Purchasability Purity Cost‑effectiveness

Hydrazinopyrimidine Class Exhibits Significant Cytotoxicity Against Cancer Cell Lines; Target Compound Provides a Novel Substitution Vector

Several hydrazinyl‑substituted pyrimidine‑5‑carbonitrile derivatives have shown potent cytotoxicity against MCF‑7 (breast) cancer cells, with IC50 values ranging from 1.62 µM to 9.88 µM [REFS‑1]. Separately, a series of hydrazinopyrimidine analogues evaluated against the NCI‑60 tumor panel produced IC50 values as low as 1.21 µM against colon‑KM12 cells, with a selectivity index of 35.49 versus 5‑fluorouracil [REFS‑2]. Although the exact IC50 of the target compound has not been reported, the 4‑N‑methylamino and C5‑methyl substitution pattern is expected to influence kinase‑binding interactions based on molecular docking studies of related 5‑methylpyrimidine EGFR/Src dual inhibitors [REFS‑3]. This class‑level evidence supports the prioritization of the target compound for de novo anticancer screening panels.

Anticancer Cytotoxicity SAR

Potent Acrolein‑Scavenging Activity of the 4,6‑Dimethyl Analog Highlights Therapeutic Potential of the Hydrazinopyrimidine Pharmacophore

2‑Hydrazino‑4,6‑dimethylpyrimidine (2‑HDP), a close structural analog, has been validated as a potent acrolein scavenger in a rat model of diabetic retinopathy, where it preserved Müller glial cell function and reduced neurovascular injury [REFS‑1]. While the target compound has not been evaluated for acrolein scavenging, the shared hydrazinopyrimidine core and the ability of the hydrazine group to trap reactive carbonyl species suggest that substitution at the 4‑ and 5‑positions may modulate the scavenging kinetics. This precedent establishes a rationale for testing the target compound in oxidative stress‑related indications.

Acrolein scavenger Diabetic retinopathy In vivo neuroprotection

Dual Derivatization Capability in Mass Spectrometry Enables Superior Fatty Acid Profiling vs. Single‑Reagent Approaches

The structural analog 2‑hydrazinyl‑4,6‑dimethylpyrimidine (DMP) has been employed as a dual derivatization reagent for the simultaneous quantification of short‑, medium‑, and long‑chain fatty acids via LC‑MS/MS, achieving derivatization at room temperature within 1 minute [REFS‑1]. The target compound, 2‑hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine, shares the reactive hydrazine group but possesses a 4‑N‑methylamino substituent that may alter the ionization efficiency or chromatographic retention of the resulting hydrazone derivatives, potentially allowing for the profiling of carboxyl‑containing metabolites that cannot be resolved with DMP alone.

Derivatization reagent LC‑MS/MS Metabolomics

Research Scenarios Where 2‑Hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine Demonstrates the Clearest Differentiation


Kinase‑Focused Medicinal Chemistry Requiring a C5‑Methylated 4‑Aminopyrimidine Core

When the project target is a kinase for which the optimal hinge‑binding motif contains a 4‑aminopyrimidine with a C5‑methyl group (e.g., EGFR, Src, or JAK family kinases), 2‑hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine provides a synthetic entry point that is not accessible using 2‑hydrazinyl‑4,6‑dimethylpyrimidine. The 5‑methyl‑4‑aminopyrimidine scaffold has been experimentally validated as a key pharmacophore for dual EGFR/Src inhibition [REFS‑1], and the hydrazine functional group at C2 permits late‑stage diversification to generate a library of hydrazone or fused‑heterocycle analogs without disrupting the critical hinge‑binding geometry.

Synthesis of 5‑Methyl‑Substituted Pyrimidine Nucleoside Analog Libraries

The compound can serve as a precursor for the preparation of 5‑methyl‑2‑pyrimidinone nucleosides via oxidative cleavage of the hydrazine group. This route has been described for 4‑hydrazinopyrimidine intermediates and enables the installation of a 5‑methyl group that mimics thymidine’s methyl pattern, which is essential for DNA polymerase recognition [REFS‑2]. The 4‑N‑methylamino substituent in the target compound may further allow the introduction of a N4‑methylcytosine analog, expanding the chemical space accessible for epigenetic probe development.

Comparative Anticancer Screening in NCI‑60 or Custom Oncology Panels

Given the demonstrated cytotoxicity of structurally related hydrazinopyrimidine derivatives (e.g., IC50 values as low as 1.62 µM against MCF‑7 and 1.21 µM against KM12 [REFS‑3][REFS‑4]), the target compound should be prioritized for inclusion in focused oncology screening libraries. Its unique 4‑N‑methylamino group may impart selectivity for cancer cell lines that are not sensitive to the 4,6‑dimethyl or 4‑methoxy analogs, enabling the discovery of a distinct SAR profile.

Custom Metabolomics Derivatization Kit Development

Metabolomics core facilities aiming to expand their coverage of carboxyl‑containing metabolites (e.g., short‑chain fatty acids, bile acids, or TCA cycle intermediates) may evaluate 2‑hydrazinyl‑N,5‑dimethylpyrimidin‑4‑amine as a complementary derivatization reagent to 2‑hydrazinyl‑4,6‑dimethylpyrimidine (DMP). The additional N‑methylamino group is expected to shift the retention time of the corresponding hydrazones, enabling chromatographic resolution of co‑eluting analyte pairs that cannot be separated with DMP alone [REFS‑5].

Quote Request

Request a Quote for 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.